1H and 13C NMR chemical shifts of 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine
1H and 13C NMR chemical shifts of 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine
Abstract
This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine. Due to the absence of publicly available experimental spectral data for this specific polysubstituted heteroaromatic compound, this document leverages established principles of NMR spectroscopy, substituent chemical shift (SCS) effects, and data from analogous structures to construct a reliable theoretical framework. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the structural characterization of complex heterocyclic systems. It details the causal mechanisms behind predicted chemical shifts, outlines a robust experimental protocol for data acquisition, and serves as a predictive reference for the analysis of future experimental data.
Introduction: The Thieno[3,2-c]pyridine Scaffold
The thieno[3,2-c]pyridine core is a bicyclic heteroaromatic system comprising a thiophene ring fused to a pyridine ring. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant therapeutic potential, including potent kinase inhibitors.[1] The specific electronic distribution and geometry of this fused system make it a versatile platform for designing targeted therapeutics.
The subject of this guide, 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine (C₇H₂BrClINS), is a heavily substituted derivative. The presence of three different halogen atoms at distinct positions on the bicyclic core introduces complex electronic and steric effects, making its NMR spectrum unique and challenging to predict without a systematic approach. This document aims to deconstruct these influences to provide a detailed, reasoned prediction of its ¹H and ¹³C NMR spectra.
Molecular Structure and Numbering
The standard IUPAC numbering for the thieno[3,2-c]pyridine ring system is essential for the unambiguous assignment of NMR signals. The structure is numbered as follows:
Caption: Molecular structure and IUPAC numbering of 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine.
Foundational Principles for Spectral Prediction
The prediction of NMR chemical shifts in polysubstituted aromatic systems is grounded in the principle of additivity of substituent chemical shifts (SCS). The electronic environment of each nucleus is influenced by contributions from the parent heterocyclic system and the perturbations caused by each substituent.
The Parent Thieno[3,2-c]pyridine System
In the unsubstituted thieno[3,2-c]pyridine, the protons on the thiophene ring generally appear at a higher field (lower ppm) compared to those on the pyridine ring. The pyridine protons are deshielded due to the electronegativity of the nitrogen atom. Similarly, the carbon atoms adjacent to the nitrogen (C-5, C-7a) and sulfur (C-2, C-7a) experience significant electronic effects that dictate their characteristic chemical shifts.[2][3]
Halogen Substituent Effects
Halogens influence NMR spectra through a combination of inductive, resonance, anisotropic, and steric effects. In ¹³C NMR, a particularly important phenomenon is the "heavy atom effect."
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Electronegativity and Inductive Effects: Chlorine, being highly electronegative, inductively withdraws electron density, deshielding the directly attached carbon (ipso-carbon) and, to a lesser extent, adjacent carbons. Bromine and iodine have lower electronegativity.
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Heavy Atom Effect (¹³C NMR): For carbons directly bonded to bromine and iodine, the large number of electrons in these atoms leads to significant spin-orbit coupling.[4][5] This coupling induces a strong shielding effect (an upfield shift to lower ppm values), which often counteracts and dominates the inductive deshielding effect.[6] This effect is most pronounced for iodine.
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Anisotropic and Steric Effects (¹H NMR): Halogens exhibit magnetic anisotropy, which can shield or deshield nearby protons depending on their spatial orientation.[7] Steric compression, particularly from bulky iodine and bromine atoms, can also cause downfield shifts in sterically hindered protons.
Solvent Considerations
The choice of deuterated solvent can significantly impact chemical shifts, especially for protons involved in hydrogen bonding or in molecules with a large dipole moment.[8][9] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce anisotropic shifts, while polar solvents like DMSO-d₆ can alter the electronic distribution compared to non-polar solvents like CDCl₃.[10] For the purpose of this guide, all predictions are based on a standard, relatively non-polar solvent, CDCl₃ , to establish a baseline.
Predicted ¹H NMR Spectrum
The molecule possesses two aromatic protons, H-2 and H-6. Their chemical shifts are primarily influenced by their position relative to the heteroatoms (S and N) and the adjacent halogen substituents.
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H-2: This proton is located on the thiophene ring. It is ortho to the sulfur atom and meta to the bromine atom at C-3. The sulfur atom will influence its position, and a slight deshielding effect from the bromine is expected.
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H-6: This proton is on the pyridine ring, meta to the ring nitrogen and ortho to the iodine atom at C-7. The proximity to the electronegative pyridine nitrogen and the large, anisotropic iodine atom will cause a significant downfield shift.
Given the lack of adjacent protons, both signals are predicted to be singlets, although very fine long-range couplings (⁴J) might be observable with high-resolution instrumentation.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Rationale |
|---|---|---|---|
| H-2 | 7.45 - 7.60 | Singlet (s) | Located on the electron-rich thiophene ring, influenced by adjacent S and meta Br. |
| H-6 | 8.50 - 8.70 | Singlet (s) | Deshielded by the pyridine nitrogen and the adjacent anisotropic iodine atom. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms of the thieno[3,2-c]pyridine core. The prediction relies heavily on understanding the interplay between the heterocyclic structure and the powerful effects of the three different halogen substituents.
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Halogenated Carbons (C-3, C-4, C-7):
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C-4 (C-Cl): The electronegative chlorine atom will cause a downfield shift, placing this carbon at a relatively high chemical shift for a C-Cl bond in a heteroaromatic system.
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C-3 (C-Br): The heavy atom effect of bromine will induce a significant upfield shift.
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C-7 (C-I): The heavy atom effect from iodine is the most dominant factor. This will cause a very strong upfield shift, potentially making C-7 the most shielded (lowest ppm) aromatic carbon in the spectrum.[4][5][6]
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Protonated Carbons (C-2, C-6): Their shifts will be influenced by the attached proton and their position within the heterocyclic rings. C-6, being on the pyridine ring, is expected to be further downfield than C-2 on the thiophene ring.
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Quaternary Bridgehead Carbons (C-3a, C-7a): These carbons are part of the ring fusion and are influenced by both the thiophene and pyridine rings, as well as the nearby substituents. Their chemical shifts are typically found in the aromatic region, with C-7a being deshielded by the adjacent nitrogen.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ) [ppm] | Rationale |
|---|---|---|
| C-2 | 125 - 128 | Thiophene ring carbon, attached to H-2. |
| C-3 | 110 - 115 | ipso-Carbon attached to Br; shielded by heavy atom effect. |
| C-3a | 130 - 135 | Bridgehead carbon, influenced by S, N, and adjacent C-Br. |
| C-4 | 148 - 152 | ipso-Carbon attached to Cl; deshielded by electronegativity. |
| C-6 | 138 - 142 | Pyridine ring carbon, attached to H-6; deshielded by N. |
| C-7 | 95 - 105 | ipso-Carbon attached to I; strongly shielded by heavy atom effect. |
| C-7a | 150 - 155 | Bridgehead carbon adjacent to N; strongly deshielded. |
Experimental Protocol for NMR Data Acquisition
To validate the predictions herein, a rigorous and systematic experimental approach is required. The following protocol describes the necessary steps for acquiring high-quality 1D and 2D NMR spectra for 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine.
Workflow for Structural Elucidation
Caption: Experimental workflow for NMR-based structural elucidation.
Detailed Methodologies
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Sample Preparation [1]
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Accurately weigh 5-10 mg of purified 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine.
-
Dissolve the sample in approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.
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Tune and match the probe for both ¹H and ¹³C frequencies.
-
Perform automated or manual shimming on the sample to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition
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Pulse Sequence: Standard single-pulse (zg30).
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Spectral Width: ~16 ppm, centered around 8 ppm.
-
Pulse Angle: 30 degrees to allow for shorter relaxation delays.
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Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~3 seconds.
-
Number of Scans (ns): 16 to 64, depending on concentration.
-
-
¹³C NMR Acquisition
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): ≥1024 scans to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.
-
-
2D NMR for Unambiguous Assignment
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon. This will definitively link the signals predicted in Table 1 with their corresponding carbon signals in Table 2.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for assigning the quaternary carbons (C-3, C-3a, C-4, C-7, C-7a) by observing their correlations to the known protons (H-2 and H-6).
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Conclusion
This guide presents a scientifically grounded prediction of the ¹H and ¹³C NMR spectra of 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine. By systematically applying the principles of substituent additivity and considering the unique electronic effects of the thienopyridine core and halogen atoms—most notably the profound shielding from the heavy iodine atom—we have established a detailed spectral hypothesis. The provided tables of predicted chemical shifts and the comprehensive experimental protocol offer a valuable resource for any researcher working with this molecule or structurally related compounds. This work serves as a robust framework for the interpretation and definitive assignment of experimental data once it is acquired, underscoring the predictive power of modern NMR theory in the structural elucidation of complex organic molecules.
References
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ResearchGate. (n.d.). A comparison of crystallographic and NMR data for thieno[2,3- b :4,5- b ′]dipyridine and its monohydroperchlorate salt. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
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